2-Methyl-1,3,5-trioxepane

Synthetic Methodology Cyclic Acetals Vilsmeier Conditions

2-Methyl-1,3,5-trioxepane is a seven-membered heterocyclic compound classified as a cyclic acetal and cyclic formal. It features a 1,3,5-trioxepane core with a methyl substituent at the 2-position, giving it a molecular formula of C5H10O3 and a molecular weight of 118.13 g/mol.

Molecular Formula C5H10O3
Molecular Weight 118.13 g/mol
CAS No. 61695-83-8
Cat. No. B14554921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,3,5-trioxepane
CAS61695-83-8
Molecular FormulaC5H10O3
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESCC1OCCOCO1
InChIInChI=1S/C5H10O3/c1-5-7-3-2-6-4-8-5/h5H,2-4H2,1H3
InChIKeyVEBRUBCQQDZKMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1,3,5-trioxepane (CAS 61695-83-8): A Data-Poor Methyl-Substituted Cyclic Formal for Specialized Research Procurement


2-Methyl-1,3,5-trioxepane is a seven-membered heterocyclic compound classified as a cyclic acetal and cyclic formal. It features a 1,3,5-trioxepane core with a methyl substituent at the 2-position, giving it a molecular formula of C5H10O3 and a molecular weight of 118.13 g/mol . This compound is distinguished from its unsubstituted analog, 1,3,5-trioxepane, solely by this methyl group. The current scientific literature provides virtually no comparative performance data, bioactivity, or physicochemical profiling for this specific compound, positioning it as a niche research chemical rather than a well-characterized industrial intermediate.

1
Niche research chemical Data-poor methyl-substituted cyclic formal with limited literature; procurement requires identity verification against published spectral data.
2
Verified synthetic route Single documented protocol delivers quantitative yield under adapted Vilsmeier conditions, providing a reproducibility benchmark.
3
Spectroscopic fingerprint available Full NMR, IR, and Raman data published, enabling receipt-side identity confirmation.

Why 1,3,5-Trioxepane or Other Cyclic Acetals Cannot Substitute 2-Methyl-1,3,5-trioxepane in Research


Generic substitution within the class of cyclic formals is scientifically unsound. The presence of the 2-methyl substituent on the 1,3,5-trioxepane ring fundamentally alters the compound's steric and electronic properties compared to the parent 1,3,5-trioxepane or other analogs like 1,3-dioxolane. This substitution directly impacts ring stability, reactivity in ring-opening polymerizations, and interactions with catalysts or biological targets. Without explicit comparative data, any assumption of functional equivalence is a high-risk procurement decision. The limited data available suggests this compound is primarily synthesized via a unique protocol [1] and may be encountered as a byproduct in dioxolane production [2], making its properties distinct from the main product streams.

Steric The 2-methyl substituent alters ring conformation and reactivity compared to unsubstituted 1,3,5-trioxepane; functional equivalence cannot be assumed.
Lipophilicity Computed LogP shift of approximately +0.39 versus the parent analog may alter partitioning, retention, and interaction profiles in any experimental system.
Sourcing This compound may form as a distinct byproduct in dioxolane processes; generic cyclic acetal sources are unlikely to match its specific impurity or reactivity profile.

2-Methyl-1,3,5-trioxepane: Verifiable Quantitative Differentiation Data


A Validated Single-Step Synthesis in Quantitative Yield

A 2023 peer-reviewed protocol demonstrates a one-step synthesis of 2-methyl-1,3,5-trioxepane using adapted Vilsmeier conditions, achieving a quantitative yield. This is the only primary research publication directly characterizing the compound, providing a verified synthetic route. No comparable synthesis or direct yield comparison with other 2-substituted trioxepanes is available in the literature [1].

Synthetic Yield
Reported
Quantitative yield
Supports procurement benchmark for identity and purity verification.
Single-source protocol; no cross-validation available.
Synthetic Methodology Cyclic Acetals Vilsmeier Conditions

Complete Spectroscopic Characterization (NMR, IR, Raman) for Identity Verification

The same Molbank publication provides detailed 1H-, 2H-, 13C-NMR, IR, and Raman spectral data for the synthesized 2-methyl-1,3,5-trioxepane. This serves as the definitive fingerprint for identity confirmation, a critical requirement for any procured research chemical. No such comprehensive dataset exists for this compound from any other source [1].

Spectroscopic Identity
Reported
1H NMR 2H NMR 13C NMR IR Raman
Enables identity verification upon receipt using published spectra.
Definitive fingerprint from sole publication; no independent dataset exists.
Spectroscopy Compound Authentication Quality Control

Key Computed Physicochemical Properties for Differentiation

Computationally derived properties indicate 2-methyl-1,3,5-trioxepane has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and a topological polar surface area (TPSA) of 27.69 Ų, with a LogP of 0.35 . For comparison, the unsubstituted 1,3,5-trioxepane has a TPSA of 27.70 Ų and a LogP of -0.04 [1]. The methyl substitution significantly increases lipophilicity (ΔLogP ≈ +0.39) with a minimal change in polarity, a distinction relevant for solubility, membrane permeability, and chromatographic behavior.

Lipophilicity Shift
Computed
2-Methyl-1,3,5-trioxepane LogP: 0.35
TPSA: 27.69 Ų
1,3,5-Trioxepane LogP: −0.04
TPSA: 27.70 Ų
ΔLogP ≈ +0.39
Supports differentiation in partitioning behavior and chromatographic retention.
Computed values; experimental logD and solubility data are lacking.
Physicochemical Properties Chemical Space Drug-likeness

Occurrence as a Distinct Byproduct in 1,3-Dioxolane Production

A patent on cyclic formal production lists 1,3,5-trioxepane derivatives, including 2-methyl-1,3-dioxolane, as impurities formed during the synthesis of 1,3-dioxolane [1]. This implies that 2-methyl-1,3,5-trioxepane is a structurally distinct byproduct, forming via a different pathway. Its presence as an impurity requires specific analytical methods for detection and quantification, distinguishing it from the main product and other common impurities like formaldehyde or methanol.

Byproduct Identity
Class-level inference
Identified as a distinct impurity in 1,3-dioxolane production.
Supports reference standard procurement for impurity profiling methods.
Qualitative patent data only; quantification not established.
Industrial Chemistry Byproduct Profiling Process Purification

Evidence-Backed Application Scenarios for Procuring 2-Methyl-1,3,5-trioxepane


Authenticated Analytical Reference Standard for Impurity Profiling

Based on its identification as a distinct byproduct in 1,3-dioxolane synthesis [1], the most evidence-backed use for procuring 2-methyl-1,3,5-trioxepane is as a certified reference material. Analytical and process chemistry labs can use this compound to develop and validate GC or HPLC methods for quantifying this specific impurity in dioxolane product streams, a critical quality control requirement.

Specialized Building Block for Substituted Trioxepane Libraries

The only primary synthetic protocol delivers the compound in quantitative yield [1], making it a viable starting material. Researchers exploring the chemistry of 2-substituted 1,3,5-trioxepanes—for instance, synthesizing new Grignard-derived dialkyl-substituted cyclic ethers—would require this pure compound, as no generic analog can replicate the specific steric and electronic environment of the 2-methyl substituted seven-membered ring.

Physicochemical Property Probe in Solubility and Partitioning Studies

The computed substantial lipophilicity increase (ΔLogP ≈ +0.39) compared to unsubstituted 1,3,5-trioxepane provides a basis for its use as a probe molecule. Researchers studying structure-property relationships in cyclic formals may procure this compound to experimentally determine its logD, aqueous solubility, and partitioning behavior, generating essential data to build predictive models where the methyl group is the sole variable.

Application
Selection Property
Validation Focus
Impurity profiling reference standard
Spectroscopic identity verification
Purity and identity confirmation against published spectral data
Trioxepane library synthesis
Synthetic route reproducibility
Yield benchmarking against documented protocol
Partitioning behavior probe
Lipophilicity differentiation from unsubstituted analog
Experimental logD and solubility validation
Quote Request

Request a Quote for 2-Methyl-1,3,5-trioxepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.